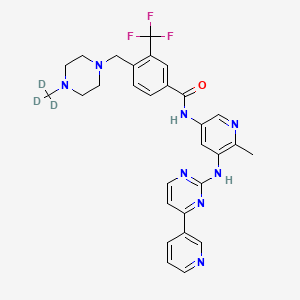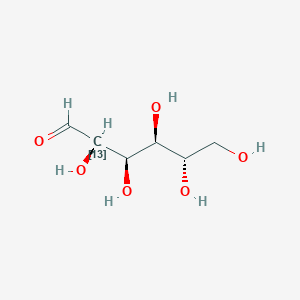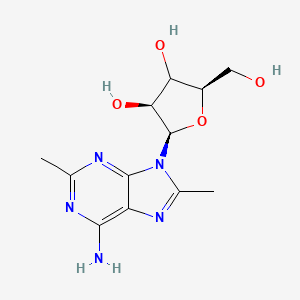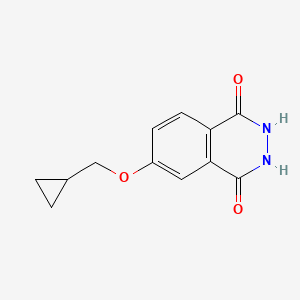
6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione is a chemical compound that belongs to the class of phthalazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a cyclopropylmethoxy group attached to a dihydrophthalazine core, imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione typically involves the following steps:
Formation of the Cyclopropylmethoxy Intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent (e.g., thionyl chloride) to form cyclopropylmethyl chloride.
Nucleophilic Substitution: The cyclopropylmethyl chloride is then reacted with a phthalazine derivative under basic conditions to introduce the cyclopropylmethoxy group.
Oxidation: The final step involves the oxidation of the intermediate to form the dihydrophthalazine-1,4-dione structure. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dihydrophthalazine core to a fully saturated phthalazine.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of phthalazine derivatives with additional oxygen functionalities.
Reduction: Formation of fully saturated phthalazine compounds.
Substitution: Formation of derivatives with various functional groups replacing the cyclopropylmethoxy group.
Wissenschaftliche Forschungsanwendungen
6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione: shares structural similarities with other phthalazine derivatives such as:
Uniqueness
- The presence of the cyclopropylmethoxy group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other phthalazine derivatives and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
6-(cyclopropylmethoxy)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-4-3-8(17-6-7-1-2-7)5-10(9)12(16)14-13-11/h3-5,7H,1-2,6H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
IURJTWHWLCVJAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC3=C(C=C2)C(=O)NNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
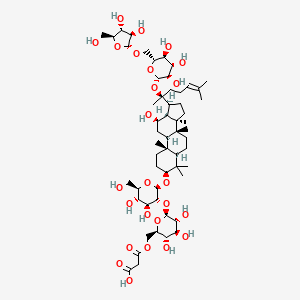


![(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
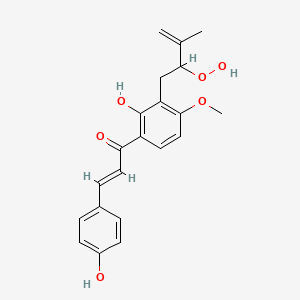
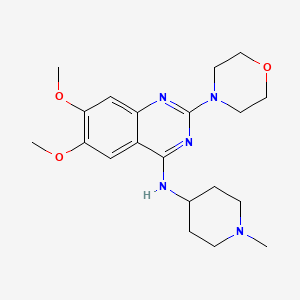
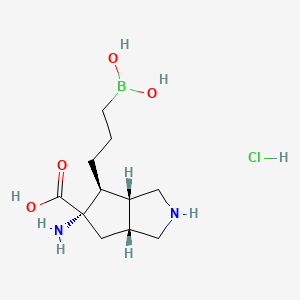
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

